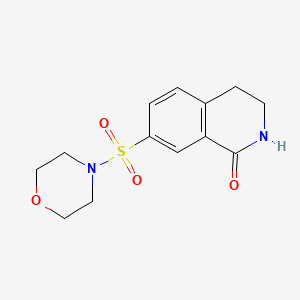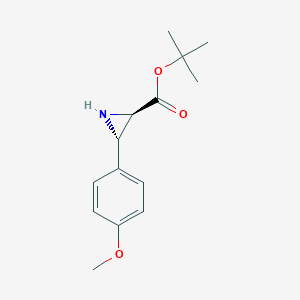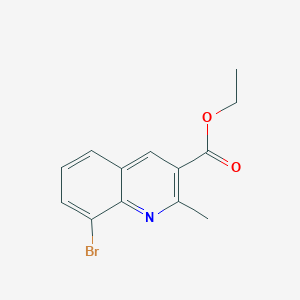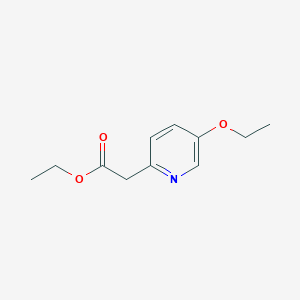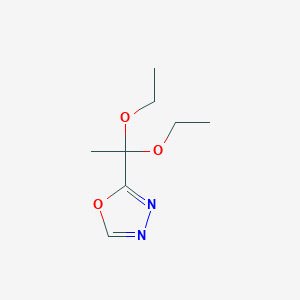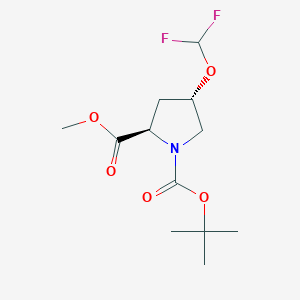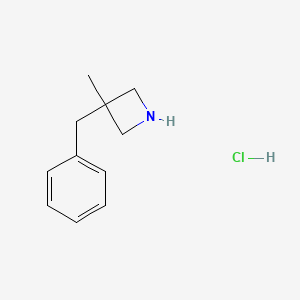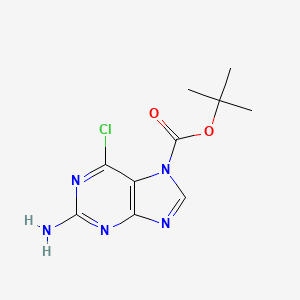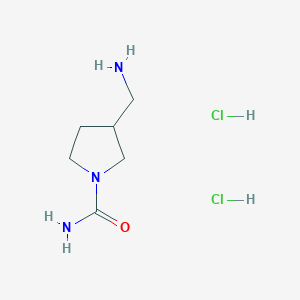
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride (AMP-DHC) is an important organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Drug Discovery : The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Antiviral Activity : Pyrrolidine derivatives have been found to have antiviral properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anticancer Activity : Pyrrolidine derivatives have been found to have anticancer properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anti-inflammatory Activity : Pyrrolidine derivatives have been found to have anti-inflammatory properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anticonvulsant Activity : Pyrrolidine derivatives have been found to have anticonvulsant properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Cholinesterase Inhibition : Pyrrolidine derivatives have been found to inhibit cholinesterase . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Carbonic Anhydrase Inhibition : Pyrrolidine derivatives have been found to inhibit carbonic anhydrase . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Antioxidant Activity : Pyrrolidine derivatives have been found to have antioxidant properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Anti-hyperglycemic Activity : Pyrrolidine derivatives have been found to have anti-hyperglycemic properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
-
Organ Protective Activity : Pyrrolidine derivatives have been found to have organ protective properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not provided in the source.
Eigenschaften
IUPAC Name |
3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBFTLYIUWGZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
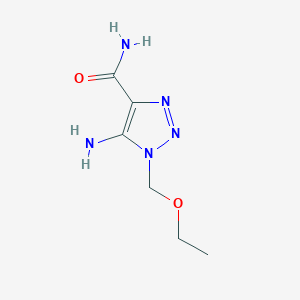
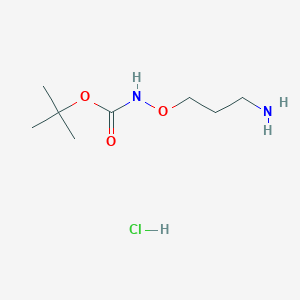
amine dihydrochloride](/img/structure/B1382872.png)
